N-(3-Methoxy-4-nitrophenyl)acetamide
Overview
Description
N-(3-Methoxy-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis of Azo Disperse Dyes Intermediate
N-(3-Methoxy-4-nitrophenyl)acetamide serves as a precursor in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for producing azo disperse dyes. A novel Pd/C catalyst with high activity, selectivity, and stability is utilized for the hydrogenation process, achieving a selectivity of 99.3% under optimized conditions. This method represents a more environmentally friendly alternative to traditional reduction processes used in dye manufacturing (Zhang Qun-feng, 2008).
Optical Material Applications
The compound also finds applications in the field of organic non-linear optical (NLO) materials due to its structural properties. It crystallizes in a monoclinic system, showcasing potential for use in optical devices and materials research (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).
Synthesis of Anticancer Drug Side Chains
This compound is involved in the synthesis of side chains for anticancer drugs, such as the one found in Amsacrine. This process involves the reduction of the compound to form N-(4-Amino-2-methoxyphenyl)acetamide, highlighting its role in pharmaceutical manufacturing and drug development (M. Robin, J. Galy, A. Kenz, M. Pierrot, 2002).
Lanthanide-Ion Luminescence Sensitization
The chemical structure of this compound, particularly when modified to include a tetraazamacrocyclic ligand with a carbonyl chromophore, is used to sensitize lanthanide-ion luminescence. This application is crucial for the development of materials with specific optical properties, useful in sensing and imaging technologies (Michael B. Andrews, Benjamin D. Ward, R. Laye, B. Kariuki, Simon J. A. Pope, 2009).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets and their roles are still under investigation.
Mode of Action
It is synthesized by the acetylation of 4-methoxy-3-nitroaniline using acetic anhydride , which might suggest potential interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by N-(3-Methoxy-4-nitrophenyl)acetamide are currently unknown
Result of Action
As the compound is provided to early discovery researchers , its effects are likely under investigation.
Properties
IUPAC Name |
N-(3-methoxy-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIFYZDOQOPGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547950 | |
Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-19-7 | |
Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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